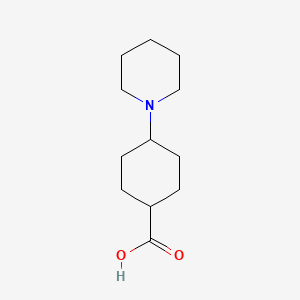

4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid

Description

4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid (CAS: 169045-06-1) is a bicyclic compound featuring a piperidine ring attached to a cyclohexane backbone with a carboxylic acid substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it a versatile scaffold in medicinal chemistry. The compound is often explored as an intermediate in drug synthesis, particularly for targeting central nervous system (CNS) receptors or enzymes due to its ability to cross biological barriers .

Properties

CAS No. |

169045-06-1 |

|---|---|

Molecular Formula |

C12H21NO2 |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

4-piperidin-1-ylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H21NO2/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13/h10-11H,1-9H2,(H,14,15) |

InChI Key |

FIPQXTGMVOCSEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2CCC(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with piperidine in the presence of a suitable catalyst . The reaction conditions often involve heating and the use of solvents like methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like hydrogenation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with piperidine moieties.

Industry: Utilized in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pharmacological and Functional Insights

- Its higher molecular weight (303.45) may reduce CNS penetration compared to the main compound (227.30). 61087-51-2’s hydrochloride salt improves aqueous solubility, favoring oral bioavailability, whereas the phenyl groups may enhance binding to aromatic receptors (e.g., serotonin/dopamine receptors).

- Stereochemical Considerations: Impurity A in tranexamic acid (4,4’-azanediyldi(cyclohexane-1-carboxylic acid)) highlights the impact of dimerization on solubility and steric hindrance, a contrast to the monomeric structure of the main compound.

- 419558-95-5’s phenylpiperazine group is a known pharmacophore in antipsychotics (e.g., aripiprazole), suggesting affinity for dopamine D2 receptors.

Biological Activity

4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid, a compound characterized by its piperidine and cyclohexane moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular structure of 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid can be represented as follows:

This compound features a piperidine ring attached to a cyclohexane carboxylic acid, which contributes to its unique interactions with biological targets.

Pharmacological Targets

Research indicates that 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid interacts with various biological pathways, primarily through its influence on enzyme activity and receptor modulation:

- Phosphodiesterase Inhibition : Some studies suggest that compounds with similar structures exhibit inhibitory effects on phosphodiesterases (PDEs), particularly PDE4D, which is implicated in inflammatory processes and cognitive functions .

- Antimicrobial Activity : The compound has been explored for its potential against Mycobacterium tuberculosis, showing promising inhibition rates in preliminary screenings. For instance, related piperidine derivatives demonstrated significant antimicrobial activity with MIC values ranging from 6.3 µM to 23 µM .

- Anti-inflammatory Effects : The compound's structural analogs have shown efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential role in treating inflammatory diseases like asthma and arthritis .

The mechanisms through which 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid exerts its biological effects include:

- Enzyme Modulation : By interacting with specific enzymes involved in inflammatory pathways, the compound may alter the expression levels of key mediators such as COX-2 and NOS-2 .

- Cytokine Regulation : The compound appears to modulate cytokine release, which is crucial in managing conditions characterized by excessive inflammation .

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of derivatives related to 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid against various strains of Mycobacterium tuberculosis. The results indicated a significant percentage inhibition of bacterial growth, demonstrating the potential for further development into therapeutic agents.

| Compound | % Inhibition (MTB) | MIC (µM) |

|---|---|---|

| 4PP-1 | 100 | 6.3 |

| AAP | 99 | 23 |

| ACU-1 | 98 | 7.6 |

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, compounds similar to 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid were tested for their ability to inhibit cytokine production in vitro. The results highlighted a marked reduction in IL-4 and IL-5 levels, suggesting a mechanism for alleviating symptoms in asthma models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.